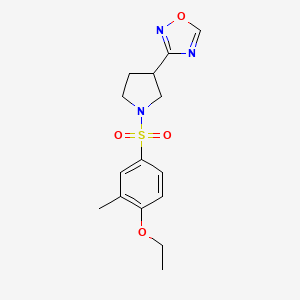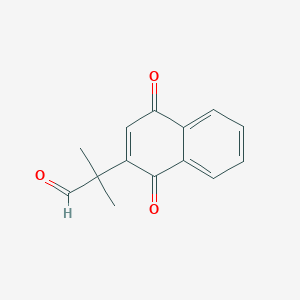
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal is a compound that belongs to the class of naphthoquinones Naphthoquinones are organic compounds derived from naphthalene, characterized by the presence of a quinone moiety
Mechanism of Action
Target of Action
The primary target of this compound is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the cell, which is essential for many cellular processes.
Mode of Action
It is known that naphthoquinones, a class of compounds to which this molecule belongs, can interact with their targets through redox properties and other mechanisms .
Biochemical Pathways
The compound’s interaction with glutathione reductase could potentially affect the glutathione cycle , a critical biochemical pathway involved in maintaining cellular redox balance . The downstream effects of this interaction could include changes in cellular redox status, which can influence various cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its impact on the glutathione cycle and cellular redox status. These effects could potentially influence a range of cellular processes, including cell growth and survival, immune response, and cellular stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal typically involves the reaction of 1,4-naphthoquinone with appropriate aldehydes or ketones under specific conditions. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride, to facilitate the reaction. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of naphthoquinone derivatives, including this compound, often involves the use of microbial chassis cells like Saccharomyces cerevisiae and Escherichia coli. These cells are engineered to express polyketide synthases, which catalyze the formation of naphthoquinone derivatives. This biotechnological approach allows for the efficient and scalable production of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroquinone derivatives, carboxylic acids, and various substituted naphthoquinones .
Scientific Research Applications
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that naphthoquinone derivatives can act as inhibitors of certain enzymes and proteins, making them potential candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Hydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced biological activity.
3-Methyl-1,4-naphthoquinone: A methylated derivative with similar redox properties.
Uniqueness
2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1,4-dioxonaphthalen-2-yl)-2-methylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-14(2,8-15)11-7-12(16)9-5-3-4-6-10(9)13(11)17/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXCNNSCGNJMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butoxy)carbonyl]-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid](/img/structure/B2890600.png)
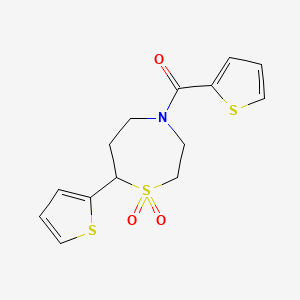
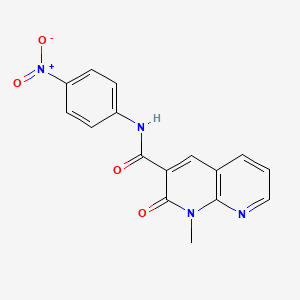
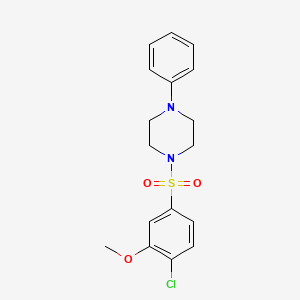
![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2890608.png)
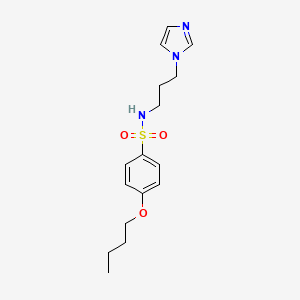
![3-fluoro-4-methoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2890610.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890611.png)
![N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2890612.png)
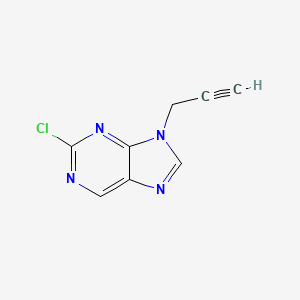
![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890615.png)
